(2R)-3-Cyclobutyl-2-methylpropanoic acid
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Overview
Description
(2R)-3-Cyclobutyl-2-methylpropanoic acid is an organic compound characterized by a cyclobutyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cyclobutyl-2-methylpropanoic acid typically involves the following steps:
Cyclobutylation: Introduction of the cyclobutyl group to a suitable precursor.
Methylation: Addition of a methyl group to the intermediate compound.
Carboxylation: Introduction of the carboxylic acid group to complete the structure.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. Common catalysts include transition metals and organometallic compounds. The reaction conditions typically involve controlled temperatures and pressures to optimize the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or an alkane.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-3-Cyclobutyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-Cyclobutyl-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the observed effects.
Comparison with Similar Compounds
(2R)-3-Cyclobutyl-2-methylbutanoic acid: Similar structure with an additional methyl group.
(2R)-3-Cyclopropyl-2-methylpropanoic acid: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
(2R)-3-Cyclobutyl-2-ethylpropanoic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: (2R)-3-Cyclobutyl-2-methylpropanoic acid is unique due to its specific cyclobutyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2R)-3-cyclobutyl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJTMSAPUMRNB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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